Methyl 2-[2-(tert-butoxy)-4-oxocyclobutyl]acetate
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Overview
Description
Methyl 2-[2-(tert-butoxy)-4-oxocyclobutyl]acetate is an organic compound with a complex structure that includes a cyclobutyl ring, an ester group, and a tert-butyl ether
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[2-(tert-butoxy)-4-oxocyclobutyl]acetate typically involves multiple steps. One common method includes the following steps:
Formation of the cyclobutyl ring: This can be achieved through a involving suitable precursors.
Introduction of the ester group: This step often involves esterification reactions using reagents such as methanol and an acid catalyst.
Addition of the tert-butyl ether group: This can be done through etherification reactions using tert-butyl alcohol and an appropriate catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[2-(tert-butoxy)-4-oxocyclobutyl]acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the ester and ether groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted esters or ethers.
Scientific Research Applications
Methyl 2-[2-(tert-butoxy)-4-oxocyclobutyl]acetate has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-[2-(tert-butoxy)-4-oxocyclobutyl]acetate involves its interaction with specific molecular targets and pathways. The ester and ether groups can participate in various biochemical reactions, leading to the formation of active metabolites. These metabolites can interact with enzymes, receptors, and other biomolecules, modulating their activity and leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-[2-[(2-methylpropan-2-yl)oxy]ethynoxy]propane
- 2-[(2-methylpropan-2-yl)oxy]acetic acid
Uniqueness
Methyl 2-[2-(tert-butoxy)-4-oxocyclobutyl]acetate is unique due to its cyclobutyl ring structure combined with ester and ether functionalities. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
methyl 2-[2-[(2-methylpropan-2-yl)oxy]-4-oxocyclobutyl]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O4/c1-11(2,3)15-9-6-8(12)7(9)5-10(13)14-4/h7,9H,5-6H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFZVZUCYJXGXED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1CC(=O)C1CC(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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